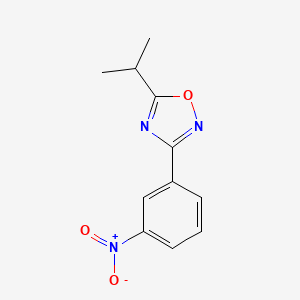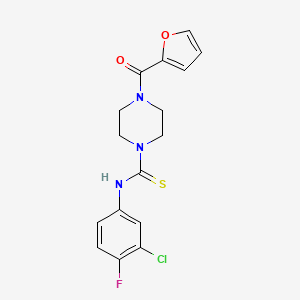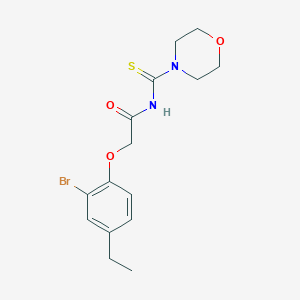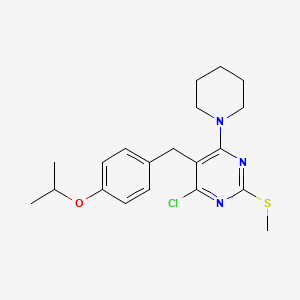![molecular formula C18H16BrClN4O2 B4578695 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds or pyridine derivatives. For instance, compounds such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol (Zhu et al., 2014). This method reflects a general approach to synthesizing complex pyrazole derivatives, which may be applicable to our compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, and HRMS. These methods provide detailed information about the molecular skeleton, functional groups, and substituent effects on the molecule's overall structure. For example, studies on similar compounds have shown how different substituents influence the molecular conformation and stability, offering insights into the structural analysis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity and interaction with different chemical entities. The reactivity can be influenced by substituents' nature and position on the pyrazole ring. For instance, the presence of halogen substituents can facilitate nucleophilic substitution reactions, while carboxamide groups can participate in condensation reactions. Studies on similar molecules highlight the versatility of pyrazole derivatives in chemical synthesis and their potential as intermediates in producing biologically active compounds (Niu Wen-bo, 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the molecular structure and the nature of substituents. X-ray crystallography provides precise information on the molecule's solid-state structure, helping to understand the intermolecular interactions that govern the compound's physical properties. For related compounds, studies have shown how hydrogen bonding and π-π interactions contribute to the stability and solubility of these molecules (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's chemical behavior, influencing its potential applications in synthesis and industry. Studies on similar compounds provide insights into how structural modifications can tailor these chemical properties for specific applications (Yamamoto et al., 2016).
特性
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O2/c1-11-7-12(2)21-17(8-11)22-18(25)15-5-6-24(23-15)10-26-16-4-3-13(20)9-14(16)19/h3-9H,10H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMMZEHQBKYIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)


![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)